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Compound of Interest

Compound Name: Deoxoartemisinin

Cat. No.: B1224473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

deoxoartemisinin, a potent antimalarial agent and a derivative of artemisinin. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics, offering a valuable resource for its identification, characterization, and

further development in medicinal chemistry.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool

for confirming the molecular weight and elemental composition of deoxoartemisinin.

Table 1: Mass Spectrometry Data for Deoxoartemisinin

Ion Observed m/z

[M+H]⁺ 269.1739

[M+Na]⁺ 291.1557

Fragmentation Pattern: The fragmentation of deoxoartemisinin in the mass spectrometer

provides valuable structural information. Key fragment ions are generated through successive

loss of water (H₂O) and carbon monoxide (CO) molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is indispensable for elucidating the detailed molecular structure of

deoxoartemisinin. The ¹H and ¹³C NMR data provide insights into the chemical environment of

each proton and carbon atom in the molecule.

Table 2: ¹H NMR Spectroscopic Data for Deoxoartemisinin

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 4.15 m

3 1.45 s

4 1.48 / 1.98 m

5 1.93 m

5a 2.58 m

6 1.20 d 6.2

7 1.35 / 1.69 m

8 1.75 / 1.88 m

8a 1.80 m

9 2.35 m

10 3.35 / 3.75 m

12a 5.38 s

13 0.95 d 6.1

Table 3: ¹³C NMR Spectroscopic Data for Deoxoartemisinin
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Position Chemical Shift (δ, ppm)

2 65.8

3 104.3

4 37.5

5 24.7

5a 51.9

6 44.8

7 24.5

8 36.3

8a 34.4

9 30.2

10 70.2

12a 102.5

13 20.5

14 12.9

15 26.1

Infrared (IR) Spectroscopy Data
While a specific, complete IR spectrum for deoxoartemisinin is not readily available in the

surveyed literature, the expected characteristic absorption bands can be inferred from the

functional groups present in its structure and from the spectra of closely related artemisinin

derivatives.

Table 4: Expected Characteristic IR Absorption Bands for Deoxoartemisinin
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Functional Group
Expected Absorption
Range (cm⁻¹)

Vibration Type

C-H (alkane) 2850 - 3000 Stretching

C-O (ether/peroxide) 1000 - 1300 Stretching

C-O-C (cyclic ether) 1070 - 1150 Asymmetric Stretching

Peroxide (O-O) 820 - 880 Stretching (often weak)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data,

based on methodologies reported for artemisinin and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a Bruker NMR spectrometer operating at frequencies such as 400 or 600 MHz for

¹H and 100 or 150 MHz for ¹³C, respectively. Samples are dissolved in a deuterated solvent,

commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for

chemical shift referencing. Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and

2D (COSY, HSQC, HMBC) spectra.

Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using a time-of-

flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The

analysis is often performed in positive ion mode. The instrument is calibrated using a standard

solution to ensure mass accuracy. Samples are introduced into the mass spectrometer via

direct infusion or after separation by ultra-performance liquid chromatography (UPLC).

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR)

spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as

a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-

FTIR spectroscopy can be used for rapid analysis of solid or liquid samples with minimal

preparation. Spectra are typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of

4 cm⁻¹.

Visualized Workflow for Spectroscopic Analysis
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The following diagram illustrates a general workflow for the spectroscopic characterization of a

natural product derivative like deoxoartemisinin.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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